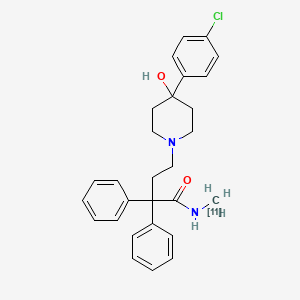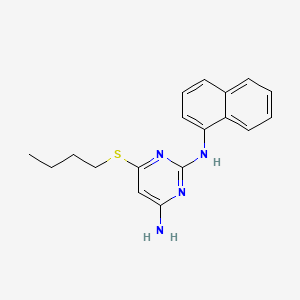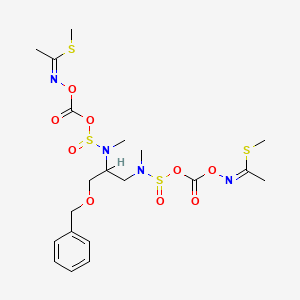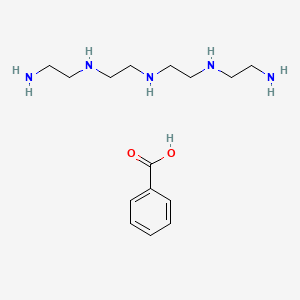
Salicylaldehyde thiobenzoylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salicylaldehyde thiobenzoylhydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 this compound is synthesized from salicylaldehyde and thiobenzoylhydrazide
準備方法
Synthetic Routes and Reaction Conditions
Salicylaldehyde thiobenzoylhydrazone can be synthesized through the condensation reaction between salicylaldehyde and thiobenzoylhydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve salicylaldehyde and thiobenzoylhydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
化学反応の分析
Types of Reactions
Salicylaldehyde thiobenzoylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
科学的研究の応用
Salicylaldehyde thiobenzoylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit DNA synthesis.
Medicine: Explored for its therapeutic potential in treating diseases such as hemochromatosis and other iron-overload disorders.
Industry: Utilized in the development of fluorescent probes for bioimaging and sensors for detecting metal ions.
作用機序
The mechanism of action of salicylaldehyde thiobenzoylhydrazone involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to inhibit DNA synthesis is attributed to its interaction with metal ions, which are essential cofactors for many enzymatic processes.
類似化合物との比較
Similar Compounds
Salicylaldehyde benzoylhydrazone: Similar structure but with a benzoyl group instead of a thiobenzoyl group.
Salicylaldehyde thiosemicarbazone: Contains a thiosemicarbazone group instead of a thiobenzoylhydrazone group.
Salicylaldehyde Schiff bases: Formed by the condensation of salicylaldehyde with primary amines.
Uniqueness
Salicylaldehyde thiobenzoylhydrazone is unique due to its thiobenzoyl group, which imparts distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential therapeutic applications make it a valuable subject of study in various scientific fields.
特性
CAS番号 |
89983-79-9 |
|---|---|
分子式 |
C14H12N2OS |
分子量 |
256.32 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxyphenyl)methylideneamino]benzenecarbothioamide |
InChI |
InChI=1S/C14H12N2OS/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ |
InChIキー |
VXZUUYKZNSQUOU-XNTDXEJSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=S)N/N=C/C2=CC=CC=C2O |
正規SMILES |
C1=CC=C(C=C1)C(=S)NN=CC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















